molecular formula C15H11NO B13384963 1-(4-Formylphenyl)-1h-indole

1-(4-Formylphenyl)-1h-indole

Cat. No.: B13384963
M. Wt: 221.25 g/mol
InChI Key: WMVPILVUDQNRBO-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(1H-indol-1-yl)- is an organic compound that features a benzaldehyde moiety substituted with an indole ring at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-(1H-indol-1-yl)- typically involves the condensation of indole with benzaldehyde under acidic or basic conditions. One common method includes the use of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal, followed by heating to induce cyclization and form the indole ring . The reaction conditions often require elevated temperatures and specific catalysts to achieve high yields.

Industrial Production Methods: Industrial production of Benzaldehyde, 4-(1H-indol-1-yl)- may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 4-(1H-indol-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic conditions.

Major Products Formed:

Comparison with Similar Compounds

  • Indole-3-carboxaldehyde
  • 4-(1H-Imidazol-1-yl)benzaldehyde
  • 1H-Indazole derivatives

Comparison: Benzaldehyde, 4-(1H-indol-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to Indole-3-carboxaldehyde, it has a different substitution position, leading to variations in reactivity and biological activity . Similarly, 4-(1H-Imidazol-1-yl)benzaldehyde and 1H-Indazole derivatives have different heterocyclic rings, resulting in diverse applications and mechanisms of action .

Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

4-indol-1-ylbenzaldehyde

InChI

InChI=1S/C15H11NO/c17-11-12-5-7-14(8-6-12)16-10-9-13-3-1-2-4-15(13)16/h1-11H

InChI Key

WMVPILVUDQNRBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)C=O

Origin of Product

United States

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